

Clomocycline: A Technical Guide on Chemical Structure and Properties

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Compound of Interest

Compound Name: Clomocycline

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Audience: Researchers, scientists, and drug development professionals.

Abstract

Clomocycline is a broad-spectrum, first-generation tetracycline antibiotic used in the treatment of various bacterial infections.[1][2] This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies. It details the compound's mechanism of action as a protein synthesis inhibitor, the primary pathways of bacterial resistance, and its general pharmacokinetic profile.[1][3] Standardized experimental protocols for microbiological and analytical assessment are presented, alongside mandatory visualizations of key biological and experimental processes to support drug development and research applications.

Chemical Identity and Physicochemical Properties

Clomocycline is a semi-synthetic derivative of chlortetracycline.[4] Structurally, it is a tetracycline in which the hydrogen at position 7 is substituted by chlorine, and a hydrogen attached to the amide nitrogen is replaced by a hydroxymethyl group.[5]

Table 1: Chemical Identifiers for **Clomocycline**

Identifier	Value	Source(s)
IUPAC Name	(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-(hydroxymethyl)-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide	[5][6]
CAS Number	1181-54-0	[1][5][6]
Molecular Formula	C ₂₃ H ₂₅ ClN ₂ O ₉	[5][7]
PubChem CID	54680675	[5][6]
DrugBank ID	DB00453	[1]
ATC Code	J01AA11	[1][6]
SMILES	<chem>Clc1c4c(c(O)cc1)C(\O)=C3\C(=O)[C@]2(O)C(=O)/C(C(=O)--INVALID-LINK--[C@@H]2C[C@@H]3[C@@]4(O)C)=C(\O)NCO</chem>	[6]
InChI Key	GJGDLRSSCNAKGL-BJNNJSPUSA-N	[6]

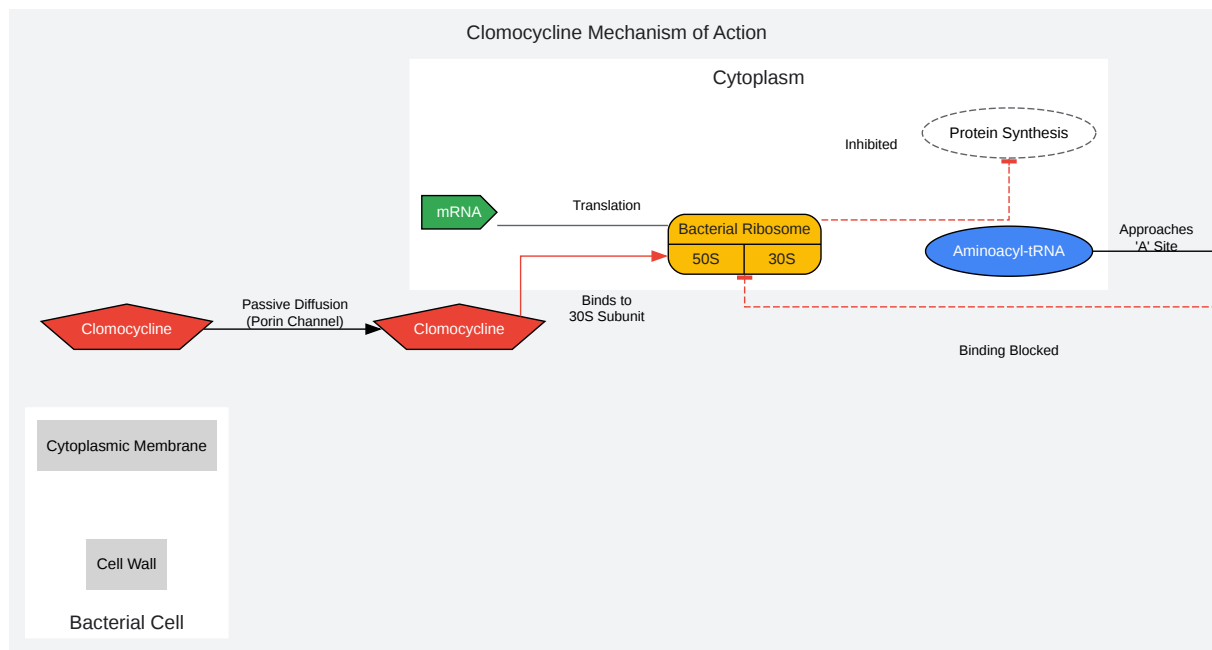
Table 2: Physicochemical Properties of **Clomocycline**

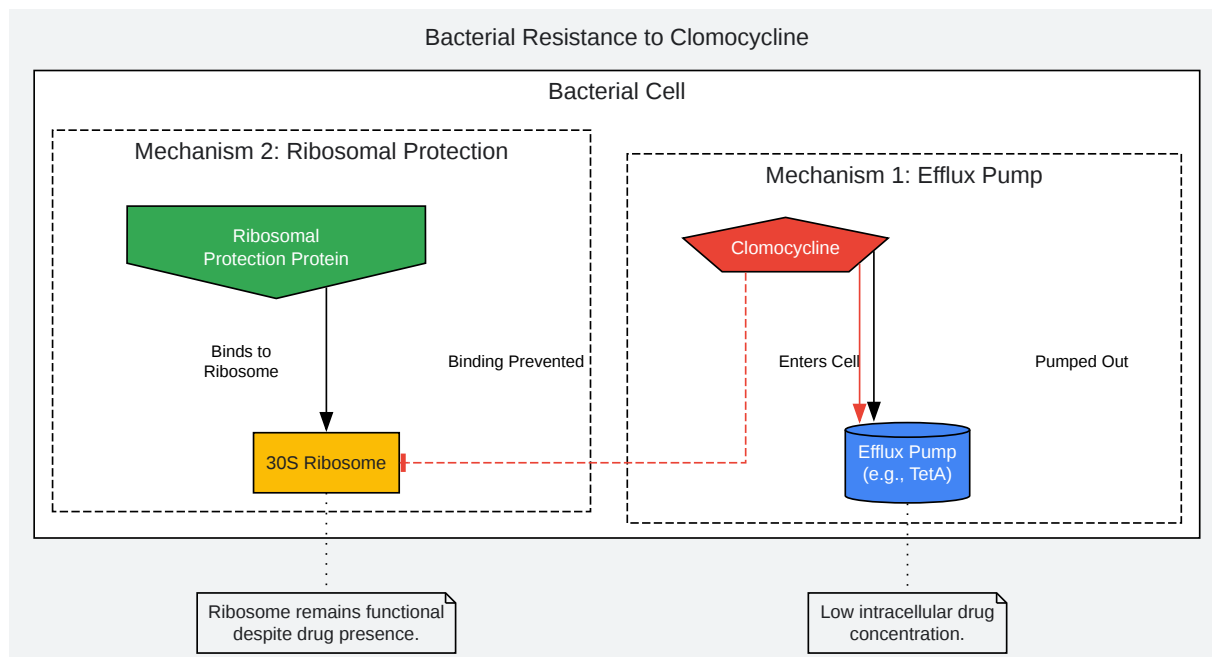
Property	Value	Source(s)
Molar Mass	508.91 g/mol	[5][6][8]
XLogP3	-1.5	[5]
Hydrogen Bond Donors	7	[8]
Hydrogen Bond Acceptors	11	[8]
Rotatable Bonds	4	[8]
Topological Polar Surface Area	187.86 Å ²	[8]

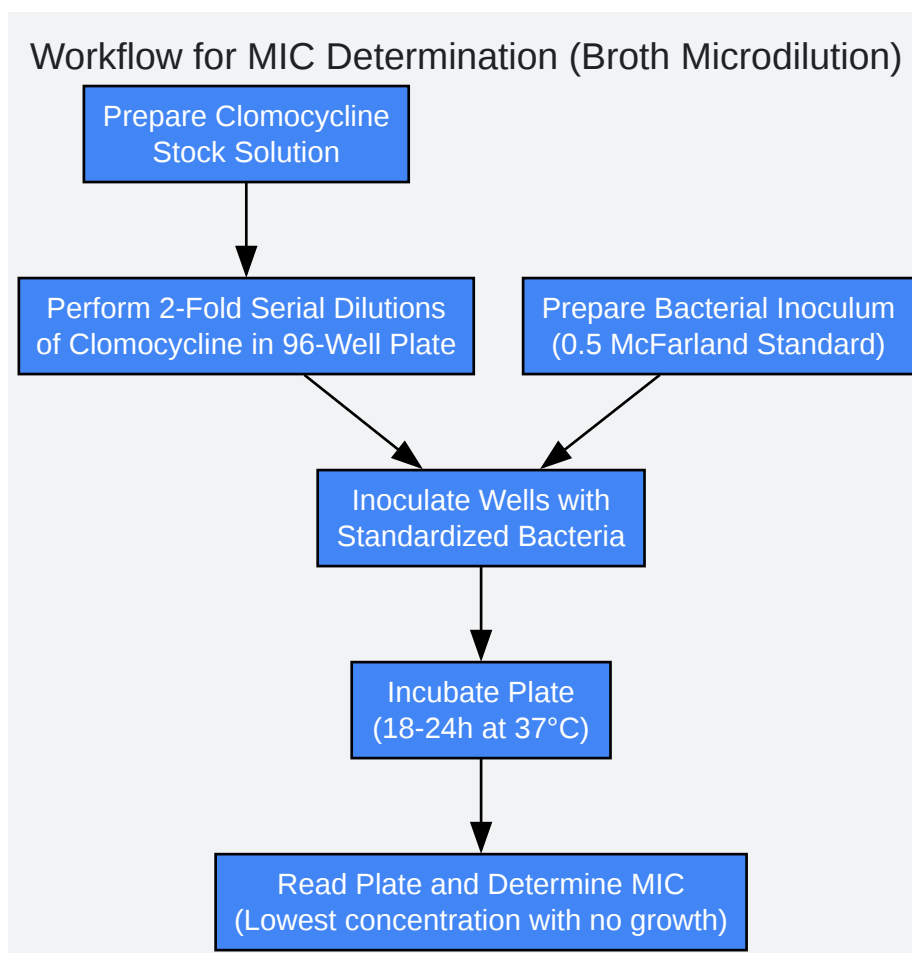
Pharmacology

Mechanism of Action

Clomocycline, like other tetracycline antibiotics, is a protein synthesis inhibitor.[4][9] Its primary mode of action is bacteriostatic, meaning it inhibits the growth and multiplication of bacteria rather than directly killing them.[9] The drug is lipophilic, allowing it to pass through the bacterial cell membrane, often via porin channels in Gram-negative bacteria.[1][2] Once inside the cytoplasm, **Clomocycline** reversibly binds to the 30S ribosomal subunit.[1][7][9] This binding action physically blocks the docking of aminoacyl-tRNA (tRNA carrying an amino acid) to the acceptor (A) site on the mRNA-ribosome complex.[1][2][9] By preventing the addition of new amino acids to the nascent peptide chain, translation is halted, and essential bacterial proteins cannot be synthesized.[3]







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